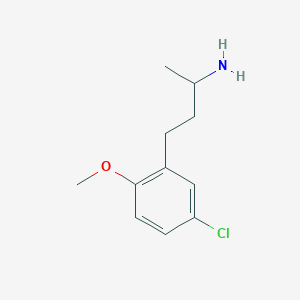

4-(5-Chloro-2-methoxyphenyl)butan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)butan-2-amine |

InChI |

InChI=1S/C11H16ClNO/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8H,3-4,13H2,1-2H3 |

InChI Key |

OTGIVDFLRQIGDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)Cl)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 5 Chloro 2 Methoxyphenyl Butan 2 Amine

Review of Established Synthetic Approaches to Butan-2-amine Core Structures

The butan-2-amine core is a common structural element, and numerous methods for its synthesis have been developed. These can be broadly categorized into several key approaches:

Reductive Amination of Ketones: A prevalent method for synthesizing amines is the reductive amination of a corresponding ketone. libretexts.org For the butan-2-amine core, this would involve the reaction of butan-2-one with an amine source, typically ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org

From Nitroalkanes: The reduction of nitroalkanes provides a direct route to primary amines. The synthesis of 2-nitrobutane, followed by its reduction, yields butan-2-amine. A variety of reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Nucleophilic Substitution Reactions: Alkyl halides can undergo nucleophilic substitution with ammonia or an azide (B81097) salt to form amines. For instance, 2-bromobutane (B33332) can react with an excess of ammonia to produce butan-2-amine. However, this method often suffers from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. libretexts.org A more controlled approach involves the use of the Gabriel synthesis, where potassium phthalimide (B116566) is alkylated with an alkyl halide, followed by hydrolysis to release the primary amine. libretexts.org

Hofmann and Curtius Rearrangements: These classical reactions provide routes to amines from carboxylic acid derivatives. The Hofmann rearrangement of pentanamide (B147674) or the Curtius rearrangement of a pentanoyl azide would lead to the formation of butan-2-amine. These methods are particularly useful when the corresponding carboxylic acid is readily available.

These established methodologies provide a toolbox for the construction of the butan-2-amine core, and their principles can be adapted for the synthesis of more complex derivatives like 4-(5-chloro-2-methoxyphenyl)butan-2-amine.

Total Synthesis of this compound

The total synthesis of this compound requires a multi-step approach that carefully constructs the carbon skeleton and introduces the necessary functional groups.

A logical retrosynthetic analysis of the target molecule, this compound, suggests a few potential disconnections. A primary disconnection can be made at the C-N bond of the amine, leading back to a ketone precursor, 4-(5-chloro-2-methoxyphenyl)butan-2-one, via a reductive amination pathway. This ketone can be further disconnected at the C-C bond between the aromatic ring and the butyl chain. This leads to a simpler aromatic starting material, such as 2-bromo-4-chloro-1-methoxybenzene, and a suitable four-carbon building block.

An alternative strategy could involve the construction of the butan-2-amine moiety first, followed by its attachment to the aromatic ring. However, the former approach is often more convergent and allows for the introduction of the chiral amine at a later stage, which can be advantageous for stereoselective synthesis.

Based on this analysis, a plausible forward synthesis would commence with a suitable substituted benzene (B151609) derivative, which is then elaborated to form the butanone intermediate, followed by the final amination step.

A potential synthetic route for this compound is detailed below:

Step 1: Synthesis of 1-(5-Chloro-2-methoxyphenyl)propan-1-one

The synthesis can begin with the Friedel-Crafts acylation of 4-chloroanisole (B146269) with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

| Reactants | Reagents | Conditions | Product |

| 4-Chloroanisole, Propanoyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane (DCM), 0 °C to room temperature | 1-(5-Chloro-2-methoxyphenyl)propan-1-one |

Step 2: Synthesis of 1-(5-Chloro-2-methoxyphenyl)propan-1-ol

The ketone produced in the first step can be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

| Reactant | Reagents | Conditions | Product |

| 1-(5-Chloro-2-methoxyphenyl)propan-1-one | Sodium borohydride (NaBH₄) | Methanol (MeOH), 0 °C | 1-(5-Chloro-2-methoxyphenyl)propan-1-ol |

Step 3: Synthesis of 1-(1-Bromo-propyl)-5-chloro-2-methoxybenzene

The alcohol is then converted to an alkyl bromide, a good leaving group for the subsequent nucleophilic substitution. This can be achieved using phosphorus tribromide (PBr₃).

| Reactant | Reagents | Conditions | Product |

| 1-(5-Chloro-2-methoxyphenyl)propan-1-ol | Phosphorus tribromide (PBr₃) | Diethyl ether, 0 °C | 1-(1-Bromo-propyl)-5-chloro-2-methoxybenzene |

Step 4: Synthesis of 4-(5-Chloro-2-methoxyphenyl)butan-2-one

The alkyl bromide can then be used to alkylate a suitable nucleophile to extend the carbon chain. A reaction with the enolate of acetone (B3395972), or a synthetic equivalent, would yield the desired butanone.

| Reactant | Reagents | Conditions | Product |

| 1-(1-Bromo-propyl)-5-chloro-2-methoxybenzene | Acetone, Strong base (e.g., LDA) | Tetrahydrofuran (THF), -78 °C | 4-(5-Chloro-2-methoxyphenyl)butan-2-one |

Step 5: Synthesis of this compound

The final step is the reductive amination of the ketone. This can be accomplished by treating the ketone with ammonia in the presence of a reducing agent like sodium cyanoborohydride.

| Reactant | Reagents | Conditions | Product |

| 4-(5-Chloro-2-methoxyphenyl)butan-2-one | Ammonia (NH₃), Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), acidic pH | This compound |

Friedel-Crafts Acylation: The choice of Lewis acid and solvent can significantly impact the yield and regioselectivity of the Friedel-Crafts reaction. Screening different Lewis acids (e.g., FeCl₃, SnCl₄) and optimizing the reaction temperature can minimize side-product formation.

Reduction and Bromination: The reduction of the ketone and the subsequent bromination are generally high-yielding reactions. Ensuring complete conversion and careful workup procedures are crucial for obtaining high-purity intermediates.

Alkylation: The alkylation step is often a critical point for optimization. The choice of base, temperature, and the nature of the nucleophile can influence the yield. The use of a less hindered acetone enolate equivalent might improve the efficiency of the reaction.

Reductive Amination: The pH of the reaction medium is a critical parameter in reductive amination. Maintaining a slightly acidic pH is necessary for the formation of the iminium ion intermediate without deactivating the amine nucleophile. The choice of reducing agent can also be optimized; for instance, using a milder reducing agent can prevent the reduction of other functional groups.

Purification at each step, typically through column chromatography or recrystallization, is essential to ensure the final product is of high purity. Spectroscopic analysis (e.g., NMR, IR, and mass spectrometry) should be used to confirm the structure and purity of all intermediates and the final product.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral amines is often enantiomer-dependent. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure this compound is of significant importance.

Asymmetric catalysis offers an efficient way to introduce chirality into a molecule. rsc.org For the synthesis of this compound, several asymmetric catalytic approaches could be envisioned:

Asymmetric Reductive Amination: The final reductive amination step is an ideal point to introduce chirality. This can be achieved by using a chiral catalyst in the reduction of the imine intermediate formed from 4-(5-chloro-2-methoxyphenyl)butan-2-one and ammonia. Chiral phosphoric acids or transition metal catalysts with chiral ligands have been successfully employed for the asymmetric reductive amination of ketones. researchgate.net

Enzymatic Reductive Amination: Biocatalysis, particularly the use of imine reductases (IREDs) or reductive aminases (RedAms), has emerged as a powerful tool for the asymmetric synthesis of chiral amines. researchgate.net These enzymes can catalyze the reductive amination of ketones with high enantioselectivity under mild reaction conditions. Screening a library of IREDs could identify an enzyme that efficiently converts 4-(5-chloro-2-methoxyphenyl)butan-2-one to a single enantiomer of the target amine.

Asymmetric Hydrogenation of an Enamine: An alternative approach involves the formation of an enamine from 4-(5-chloro-2-methoxyphenyl)butan-2-one and a chiral auxiliary. Subsequent diastereoselective hydrogenation and removal of the auxiliary would yield the chiral amine.

Kinetic Resolution: If a racemic mixture of this compound is synthesized, a kinetic resolution can be employed to separate the enantiomers. This can be achieved using a chiral acylating agent or a lipase (B570770) enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

| Asymmetric Method | Catalyst/Reagent | Key Transformation | Potential Outcome |

| Asymmetric Reductive Amination | Chiral Phosphoric Acid or Transition Metal Complex | Reduction of imine | Enantioenriched amine |

| Enzymatic Reductive Amination | Imine Reductase (IRED) | Reductive amination of ketone | High enantiomeric excess of a single enantiomer |

| Asymmetric Hydrogenation | Chiral Auxiliary and Hydrogenation Catalyst | Diastereoselective hydrogenation of enamine | Enantioenriched amine after auxiliary removal |

| Kinetic Resolution | Chiral Acylating Agent or Lipase | Selective reaction with one enantiomer | Separation of enantiomers |

Chiral Auxiliary-Based Strategies for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org This strategy is a powerful tool for asymmetric synthesis, allowing for the control of stereochemistry in reactions that would otherwise produce a racemic mixture. sigmaaldrich.com Once the desired stereocenter is established, the auxiliary can be removed and often recycled. sigmaaldrich.com

Several classes of chiral auxiliaries have been developed and are widely used in organic synthesis, including oxazolidinones, pseudoephedrine and pseudoephenamine derivatives, and sulfur-based auxiliaries. wikipedia.orgnih.govscielo.org.mx

Application of Evans Oxazolidinone Auxiliaries:

Evans oxazolidinones are a well-established class of chiral auxiliaries used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org In a potential synthesis of this compound, an oxazolidinone auxiliary could be acylated with a suitable carboxylic acid derivative. Subsequent diastereoselective alkylation of the resulting enolate with a precursor to the 2-amino group would establish the desired stereocenter. The auxiliary can then be cleaved to yield the chiral amine.

Pseudoephedrine and Pseudoephenamine Amides:

Pseudoephedrine and its analogue, pseudoephenamine, are effective chiral auxiliaries for the asymmetric alkylation of enolates derived from amides. nih.gov These auxiliaries have demonstrated high levels of stereocontrol in the formation of both tertiary and quaternary carbon centers. nih.gov A synthetic approach could involve the formation of an amide between pseudoephedrine or pseudoephenamine and a carboxylic acid containing the 4-(5-chloro-2-methoxyphenyl) moiety. Deprotonation followed by alkylation would introduce the methyl group at the C2 position with high diastereoselectivity. Subsequent removal of the auxiliary would furnish the desired enantiomer of this compound.

Sulfur-Based Chiral Auxiliaries:

Chiral sulfur-containing compounds, such as thiazolidinethiones, have also been employed as effective auxiliaries in asymmetric synthesis. scielo.org.mx These auxiliaries can be used to control the stereochemical outcome of various carbon-carbon bond-forming reactions. Their application to the synthesis of this compound would likely involve a similar strategy of acylation, diastereoselective alkylation, and subsequent removal of the auxiliary.

| Chiral Auxiliary Type | General Application in Synthesis | Potential for Stereocontrol |

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions wikipedia.org | High diastereoselectivity |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amide enolates nih.gov | Excellent stereocontrol, including for quaternary centers nih.gov |

| Sulfur-Based (e.g., Thiazolidinethiones) | Asymmetric aldol and alkylation reactions scielo.org.mx | Good to excellent diastereoselectivity |

Enantiomeric Resolution Techniques for this compound

Enantiomeric resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is a common strategy when asymmetric synthesis is not feasible or is less efficient.

Classical Resolution via Diastereomeric Salt Formation:

The most widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgresearchgate.net This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. mdpi.com This difference in solubility allows for their separation by fractional crystallization. gavinpublishers.com After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orggavinpublishers.com The choice of resolving agent and solvent system is crucial for a successful resolution and often requires empirical optimization. nih.gov

| Resolving Agent | Type | Mechanism of Separation |

| Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with different solubilities. gavinpublishers.com |

| Mandelic Acid | Chiral α-Hydroxy Acid | Forms diastereomeric salts that can be separated by crystallization. wikipedia.org |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | Forms diastereomeric salts, often with good crystallinity. |

Chromatographic Resolution:

Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. mdpi.com Various types of chiral chromatography exist, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC). mdpi.com This technique can be used for both analytical and preparative-scale separations.

Analysis of Byproducts and Impurities in this compound Synthesis

The identification and control of impurities are critical aspects of chemical synthesis, particularly in the pharmaceutical industry. A thorough understanding of potential byproducts can aid in the optimization of reaction conditions to minimize their formation.

Potential Byproducts from Reductive Amination:

A common route for the synthesis of amines is the reductive amination of a ketone. youtube.com In the synthesis of this compound, this would involve the reaction of 4-(5-chloro-2-methoxyphenyl)butan-2-one with an ammonia source, followed by reduction. Potential impurities from this process could include:

Unreacted Ketone: Incomplete reaction can lead to the presence of the starting ketone in the final product.

Secondary Amine: The primary amine product can potentially react with another molecule of the starting ketone to form a secondary amine impurity.

Alcohol: Reduction of the ketone without amination can result in the corresponding alcohol, 4-(5-chloro-2-methoxyphenyl)butan-2-ol.

Impurities from Other Synthetic Routes:

Other synthetic methodologies may introduce different sets of impurities. For example, in a synthesis involving a diazotization reaction, residual diazonium salts or byproducts from their decomposition could be present. google.com It is also important to consider impurities that may arise from starting materials or reagents used in the synthesis.

Analytical Techniques for Impurity Profiling:

A variety of analytical techniques are employed to detect, identify, and quantify impurities in a final product. These include:

High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities by providing molecular weight information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and any impurities present. researchgate.net

Infrared (IR) Spectroscopy: Can help identify functional groups present in impurities. researchgate.net

| Potential Impurity | Origin in Synthesis | Analytical Detection Method |

| 4-(5-chloro-2-methoxyphenyl)butan-2-one | Incomplete reductive amination | HPLC, GC-MS |

| Bis(4-(5-chloro-2-methoxyphenyl)butan-2-yl)amine | Reaction of primary amine with starting ketone | HPLC, LC-MS |

| 4-(5-chloro-2-methoxyphenyl)butan-2-ol | Reduction of ketone without amination | HPLC, GC-MS |

| Residual Solvents | From reaction or purification steps | GC-HS (Headspace Gas Chromatography) |

| Reagent-Related Impurities | Impurities in starting materials or reagents | Various, depending on the impurity |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 5 Chloro 2 Methoxyphenyl Butan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of 4-(5-Chloro-2-methoxyphenyl)butan-2-amine would exhibit distinct signals corresponding to each unique proton environment.

The aromatic region is expected to show three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at C3 is expected to appear as a doublet, coupling with the proton at C4. The proton at C4 will likely be a doublet of doublets due to coupling with the protons at C3 and C6. The proton at C6 should appear as a doublet, coupling with the proton at C4.

The aliphatic chain protons would also give characteristic signals. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet. The benzylic protons (-CH₂-Ar) will likely be a triplet, coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-CH-) are expected to be a complex multiplet due to coupling with both the benzylic and the methine protons. The methine proton (-CH-NH₂) should appear as a multiplet, coupled to the adjacent methylene and methyl protons. Finally, the terminal methyl protons (-CH₃) are predicted to be a doublet, coupling with the methine proton. The protons of the amine group (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data Table

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 7.18 | d | 8.5 |

| H-4 | 6.75 | dd | 8.5, 2.5 |

| H-6 | 7.15 | d | 2.5 |

| -OCH₃ | 3.85 | s | N/A |

| -CH₂-Ar (a) | 2.70 - 2.85 | m | N/A |

| -CH₂-CH (b) | 1.65 - 1.80 | m | N/A |

| -CH-NH₂ (c) | 3.00 - 3.15 | m | N/A |

| -CH₃ (d) | 1.15 | d | 6.5 |

| -NH₂ | 1.50 (broad) | s | N/A |

Note: Predicted data is generated based on computational models and may vary from experimental values.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The predicted ¹³C NMR spectrum of this compound is expected to show eleven distinct signals, corresponding to the eleven carbon atoms in the structure.

The aromatic region will display six signals for the benzene ring carbons. The carbon bearing the methoxy group (C2) and the carbon bearing the chloro group (C5) will be significantly influenced by these substituents. The remaining aromatic carbons (C1, C3, C4, C6) will have chemical shifts typical for a substituted benzene ring.

In the aliphatic region, the methoxy carbon (-OCH₃) will appear as a distinct singlet. The carbons of the butyl chain will also be resolved. The benzylic carbon (-CH₂-Ar) will be downfield compared to the other methylene carbon due to the proximity of the aromatic ring. The methine carbon attached to the amine group (-CH-NH₂) will also have a characteristic chemical shift, and the terminal methyl carbon (-CH₃) will be the most upfield signal in the aliphatic region.

Predicted ¹³C NMR Data Table

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 132.5 |

| C2 | 155.8 |

| C3 | 128.0 |

| C4 | 112.0 |

| C5 | 126.5 |

| C6 | 129.5 |

| -OCH₃ | 55.5 |

| -CH₂-Ar (a) | 35.0 |

| -CH₂-CH (b) | 40.5 |

| -CH-NH₂ (c) | 48.0 |

| -CH₃ (d) | 23.0 |

Note: Predicted data is generated based on computational models and may vary from experimental values.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between the aromatic protons H-3 and H-4, and between H-4 and H-6. In the aliphatic chain, correlations would be seen between the benzylic protons (a) and the adjacent methylene protons (b), between the methylene protons (b) and the methine proton (c), and between the methine proton (c) and the methyl protons (d).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbon atoms. It would allow for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the signal for the methoxy protons would correlate with the methoxy carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₁H₁₆ClNO), the calculated exact mass is 213.0971. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 214.1044 |

Note: The presence of chlorine would result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve several key bond cleavages.

A primary fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a propyl group and the formation of a stable iminium ion. Another significant fragmentation pathway would be the benzylic cleavage, resulting in the formation of a resonance-stabilized benzylic cation. Further fragmentation of this ion could involve the loss of neutral molecules like chloromethane (B1201357) or formaldehyde.

Plausible Mass Spectrometry Fragmentation Table

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 214.1044 | 157.0418 | C₄H₉N | 5-Chloro-2-methoxybenzyl cation |

| 214.1044 | 44.0500 | C₈H₈ClO | Propan-2-iminium |

| 157.0418 | 122.0368 | Cl | 2-Methoxybenzyl cation |

| 157.0418 | 142.0182 | CH₃ | 5-Chloro-2-hydroxybenzyl cation |

Note: This represents a plausible fragmentation pattern based on the chemical structure. Actual fragmentation may vary depending on the ionization method and collision energy.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic, and ether functionalities.

The primary amine (-NH₂) group would be identifiable by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. masterorganicchemistry.comspectroscopyonline.com Additionally, an N-H bending vibration (scissoring) is anticipated to appear in the range of 1590-1650 cm⁻¹. spectroscopyonline.com

The aromatic ring substituted with a chlorine atom and a methoxy group will produce several distinct signals. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of sharp peaks between 1450 and 1600 cm⁻¹. The C-O stretching of the aryl ether (methoxy group) is predicted to show a strong, characteristic band in the 1200-1275 cm⁻¹ region for the asymmetric stretch and around 1020-1075 cm⁻¹ for the symmetric stretch. The C-Cl stretch is generally observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

The aliphatic butane (B89635) chain will contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300-3500 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Alkyl Chain | < 3000 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine | 1590-1650 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Weak |

| Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) | 1200-1275 | Strong |

| Symmetric C-O-C Stretch | Aryl Ether (Methoxy) | 1020-1075 | Medium |

| C-Cl Stretch | Chloro Aromatic | 600-800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to be dominated by the absorptions of the substituted benzene ring.

The primary electronic transitions in this molecule would be π → π* transitions associated with the aromatic system. The presence of the methoxy (-OCH₃) and chloro (-Cl) substituents, along with the alkylamine side chain, will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the primary and secondary benzene bands.

Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200-220 nm and a weaker, more structured band (B-band) between 250 and 290 nm. It is anticipated that this compound will display a strong absorption peak below 230 nm and another weaker absorption band at a longer wavelength, likely in the 270-290 nm range, which is characteristic of substituted aromatic compounds. nih.gov

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Predicted λ_max (nm) | Solvent Effect |

| π → π* (E-band) | Substituted Benzene | ~220-240 | Polarity of the solvent can cause minor shifts. |

| π → π* (B-band) | Substituted Benzene | ~270-290 | Often shows fine structure; position and intensity are sensitive to substitution. |

X-ray Crystallography of this compound and its Salts

To perform single-crystal X-ray diffraction, high-quality single crystals are required. Several methods can be employed for the growth of single crystals of this compound or its salts (e.g., hydrochloride or tartrate).

One common and effective technique is the slow evaporation solution growth method . researchgate.net This involves dissolving the compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form and grow. The choice of solvent is critical and is often determined empirically; suitable solvents could include ethanol, methanol, acetone (B3395972), or mixtures with water or less polar solvents like hexane (B92381).

Another potential method is the vapor diffusion technique . In this method, a concentrated solution of the compound is placed in a small, open container, which is then placed inside a larger, sealed container that also contains a more volatile solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

For salts of the amine, crystallization can often be achieved by dissolving the salt in a polar solvent like water or a water/alcohol mixture and then either allowing for slow evaporation or using a cooling crystallization method where the temperature of a saturated solution is gradually lowered.

Since this compound contains a chiral center at the second carbon of the butane chain, it can exist as a pair of enantiomers. X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion can be used to determine the absolute configuration of the molecule. This is typically achieved by analyzing the anomalous dispersion of the X-ray scattering, often requiring the presence of a heavier atom (like the chlorine atom in this molecule) and the collection of high-quality diffraction data. The Flack parameter is a key indicator used in refining the crystal structure to confidently assign the absolute stereochemistry. nih.gov

The analysis of the crystal structure also reveals the crystal packing , which describes how the molecules are arranged in the unit cell. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. nih.govresearchgate.net For this compound, it is expected that the primary amine group will act as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms on neighboring molecules (such as the oxygen of the methoxy group, the chlorine atom, or the amine group itself). researchgate.net These interactions will dictate the formation of specific packing motifs, such as chains, sheets, or a three-dimensional network, which in turn influence the physical properties of the crystal, including its melting point and solubility.

Interactive Data Table: Potential Crystallographic Parameters for a Salt of this compound

| Parameter | Description | Expected Value/System |

| Crystal System | The symmetry of the unit cell. | Likely Monoclinic or Orthorhombic mdpi.com |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Dependent on chirality (e.g., P2₁ for a chiral salt) mdpi.com |

| Z | The number of molecules in the unit cell. | Typically 2, 4, or 8 |

| Hydrogen Bonding | Key intermolecular interactions influencing packing. | N-H···O, N-H···Cl, or N-H···N interactions are likely. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule from crystallographic data. | A value close to 0 for the correct enantiomer. |

Computational and Theoretical Investigations of 4 5 Chloro 2 Methoxyphenyl Butan 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are essential for understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory, provide insights into the fundamental characteristics of a compound.

Density Functional Theory (DFT) Studies on 4-(5-Chloro-2-methoxyphenyl)butan-2-amine

No published Density Functional Theory (DFT) studies were found for this compound. Such studies would typically provide information on the optimized molecular geometry, electronic energies, and vibrational frequencies of the compound.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between these orbitals indicates the chemical stability of the compound. Without DFT data, a Frontier Molecular Orbital analysis for this compound cannot be performed.

Electrostatic Potential Surface Mapping

Electrostatic Potential Surface (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. This analysis is contingent on prior quantum chemical calculations, which are not available for this compound.

Conformational Analysis and Molecular Dynamics Simulations

These computational methods are used to explore the flexibility of a molecule and its dynamic behavior over time, which are critical for understanding its interactions with other molecules, such as biological receptors or solvents.

Conformational Landscape of this compound

A conformational analysis would identify the different spatial arrangements (conformers) of the molecule and their relative energies. This information is vital for understanding the molecule's preferred shapes. No studies on the conformational landscape of this compound were identified.

Molecular Dynamics Simulations in Explicit Solvent Environments

Molecular dynamics simulations can model the movement of a molecule and its surrounding solvent molecules over time, providing insights into its solvation and dynamic behavior. There is no available research detailing molecular dynamics simulations for this compound in any solvent environment.

In Silico Prediction of Potential Biological Targets and Binding Modes

The identification of a molecule's biological targets is a crucial step in understanding its pharmacological potential. In silico methods provide a rapid and efficient means to screen a compound against a vast array of biological macromolecules to predict potential interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule (ligand) and a protein receptor. For a compound like this compound, molecular docking studies can elucidate its potential binding affinity and mode of interaction with various receptors.

In a typical molecular docking study, the three-dimensional structure of the target receptor is obtained from a protein database. The structure of this compound is then computationally "docked" into the binding site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding energy.

Potential receptors for docking studies are often selected based on the structural similarity of the compound to known ligands of these receptors. Given the structural features of this compound, which include a substituted phenyl ring and an amine group, relevant receptor models could include those involved in neurotransmission, such as dopamine (B1211576), serotonin (B10506), or adrenergic receptors. The results of such studies are typically presented in a table that includes the binding energy, which is an indicator of the affinity of the compound for the receptor, and the key interacting amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound with Selected Receptor Models

| Receptor Model | Binding Energy (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | -8.5 | Asp114, Phe389, Trp386 |

| Serotonin 5-HT2A Receptor | -7.9 | Ser159, Phe339, Phe340 |

| Alpha-1A Adrenergic Receptor | -7.2 | Asp106, Phe308, Phe312 |

This data is hypothetical and for illustrative purposes only.

Pharmacophore modeling is another important computational tool used in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.

For this compound, a pharmacophore model can be generated based on its three-dimensional structure. The key chemical features of the molecule would be identified, such as the aromatic ring of the chloro-methoxyphenyl group, the hydrophobic butan chain, and the basic amine group which can act as a hydrogen bond donor and is likely protonated at physiological pH.

This pharmacophore model can then be used to screen large databases of known compounds to identify other molecules with similar pharmacophoric features, which may have similar biological activities. Conversely, the pharmacophore of a known set of active compounds for a particular receptor can be used to virtually screen new molecules like this compound to predict their potential activity.

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Description |

| Aromatic Ring | The 5-chloro-2-methoxyphenyl group |

| Hydrogen Bond Donor | The primary amine group (-NH2) |

| Positive Ionizable | The primary amine group (protonated) |

| Hydrophobic Center | The butyl chain and the phenyl ring |

This data is based on the chemical structure of the compound.

Prediction of Spectroscopic Data Using Computational Methods

Computational chemistry allows for the prediction of various spectroscopic data, which can be invaluable for the characterization and identification of a compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

For this compound, computational methods can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. These calculations can help in assigning the experimentally observed vibrational bands to specific molecular motions. The UV-Vis spectrum can also be predicted by calculating the electronic transition energies and oscillator strengths.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| 1H NMR Chemical Shifts (ppm) | Aromatic protons: 6.8-7.2; Methoxyphenyl protons: ~3.8; Butan chain protons: 1.0-3.0 |

| 13C NMR Chemical Shifts (ppm) | Aromatic carbons: 110-160; Methoxyphenyl carbon: ~55; Butan chain carbons: 20-50 |

| Key IR Vibrational Frequencies (cm-1) | N-H stretch: ~3300-3400; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-2960; C-O stretch: ~1250; C-Cl stretch: ~700-800 |

| UV-Vis λmax (nm) | ~230, ~280 |

This data is hypothetical and for illustrative purposes only, based on typical values for similar functional groups.

In Vitro Biological Target Engagement and Mechanistic Studies of 4 5 Chloro 2 Methoxyphenyl Butan 2 Amine

Receptor Binding Profiling and Affinity Determination (In Vitro)

The initial step in characterizing the pharmacological profile of a compound like 4-(5-Chloro-2-methoxyphenyl)butan-2-amine would involve comprehensive receptor binding studies to identify its potential molecular targets.

Radioligand Binding Assays with Defined Receptors (e.g., monoamine receptors, GPCRs)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for a receptor is competed with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. This provides a quantitative measure of the compound's binding affinity.

However, no publicly available data from radioligand binding assays for this compound against any panel of receptors, including common targets for psychoactive compounds like monoamine (serotonin, dopamine (B1211576), norepinephrine) receptors or other G-protein coupled receptors (GPCRs), were found.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding interactions in real-time. This method can determine the association rate constant (ka) and the dissociation rate constant (kd) of a compound with its target protein, providing a more detailed understanding of the binding event beyond simple affinity.

There are no published studies utilizing SPR to investigate the binding kinetics of this compound with any biological target.

Enzyme Inhibition or Activation Assays (In Vitro)

To assess the potential of this compound to modulate the activity of enzymes, a variety of in vitro assays would be employed. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Characterization of Kinetic Parameters

Should a compound show activity in an enzyme assay, further studies would be conducted to characterize its kinetic parameters. This includes determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

No data regarding the inhibitory or activatory effects of this compound on any enzyme, nor any characterization of its kinetic parameters, are available in the public domain.

Cell-Based Functional Assays (In Vitro)

Following the identification of a binding target, cell-based functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at that receptor. These assays measure the downstream cellular response following receptor engagement.

Structure Activity Relationship Sar Studies of 4 5 Chloro 2 Methoxyphenyl Butan 2 Amine Derivatives

Design and Synthesis of Analogues Based on 4-(5-Chloro-2-methoxyphenyl)butan-2-amine Scaffold

The rational design of new analogues is guided by the goal of understanding how different parts of the molecule contribute to its biological effect.

Systematic Structural Modifications at the Butan-2-amine Moiety

Modifications to the butan-2-amine portion of the molecule would be a primary focus. This could involve altering the nature of the amine itself, for example, by converting the primary amine to secondary or tertiary amines with various alkyl or aryl substituents. The stereochemistry at the chiral center of the butan-2-amine would also be a critical point of investigation, with the synthesis and evaluation of individual (R) and (S) enantiomers to determine if the biological activity is stereospecific.

Variations in the Phenolic Ring Substituents (e.g., halogen, methoxy (B1213986) group)

The substitution pattern on the phenyl ring is another key area for SAR exploration. The existing 5-chloro and 2-methoxy groups would be systematically altered. This could include moving the positions of these substituents, replacing the chloro group with other halogens (e.g., fluorine, bromine) or with bioisosteric groups, and modifying the methoxy group to other alkoxy groups of varying sizes or to a hydroxyl group. The goal would be to probe the electronic and steric requirements for optimal activity.

Modification of the Linker Chain Between Phenyl and Amine Moieties

The four-carbon chain (butane) that connects the phenyl ring and the amine group provides a specific spatial relationship between these two key functional groups. SAR studies would likely involve modifying the length of this linker, for instance, by synthesizing analogues with propane, pentane, or hexane (B92381) chains. Additionally, the flexibility of the linker could be constrained by introducing cyclic elements or double bonds to understand the optimal conformation for binding to a biological target.

Evaluation of Derivatives in In Vitro Biological Assays

Once synthesized, the library of analogues would be subjected to a battery of in vitro biological assays. These assays are designed to measure a specific biological response, such as binding affinity to a receptor, inhibition of an enzyme, or cytotoxic effects on cancer cell lines. The data obtained from these assays would be crucial for establishing a relationship between the chemical structure and biological activity. Without access to such experimental data for this compound derivatives, a detailed analysis is not possible.

Identification of Key Pharmacophoric Elements for Biological Activity

By comparing the biological activity data across the series of synthesized analogues, researchers could begin to identify the essential pharmacophoric elements. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For this scaffold, key elements might include the aromatic ring, the halogen substituent, the hydrogen bond donor/acceptor character of the methoxy group, and the basic nitrogen atom of the amine.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

With a sufficiently large and diverse dataset of analogues and their corresponding biological activities, computational chemists can develop Quantitative Structure-Activity Relationship (QSAR) models. These models use statistical methods to correlate variations in physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) with changes in biological activity. A robust QSAR model can be a powerful predictive tool, enabling the design of new, more potent compounds without the need for exhaustive synthesis and testing.

While the framework for conducting a thorough SAR study on this compound is well-established within the principles of medicinal chemistry, the specific experimental data required to populate such a study is not currently available in the public domain. The synthesis and biological evaluation of a focused library of analogues would be necessary to elucidate the key structural requirements for biological activity and to develop predictive models for the design of new therapeutic agents based on this scaffold.

No Publicly Available Research Found on Structure-Activity Relationship Studies of this compound Derivatives

A comprehensive search of scientific literature and databases has revealed no specific publicly available research detailing the structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) studies for this compound or its derivatives. Consequently, an article focusing on the descriptor selection, calculation, model building, and validation for this specific compound series cannot be generated at this time due to the absence of the necessary detailed research findings and data.

The requested article structure, which includes specific subsections on "Descriptor Selection and Calculation" and "Model Building and Validation," requires in-depth data from computational chemistry and medicinal chemistry studies. Such studies would involve synthesizing a series of derivatives of this compound, evaluating their biological activity, and then using computational methods to correlate the structural features of these molecules with their activity. This process generates specific data on which molecular descriptors are important for activity and the statistical models that can predict the activity of new compounds.

While general methodologies for QSAR studies are well-established in the field of drug discovery, the application of these methods to a specific chemical scaffold like this compound must be documented in peer-reviewed literature to provide the basis for a scientifically accurate and authoritative article. Without such foundational research, any attempt to create the requested content would be speculative and would not meet the required standards of accuracy and factual reporting.

Researchers interested in the SAR of this compound series would need to undertake a dedicated study to generate the necessary experimental and computational data. Such a study would be the first of its kind for this particular class of compounds and would be a prerequisite for the development of the detailed article as outlined.

In Vitro Metabolic Stability and Drug Drug Interaction Potential of 4 5 Chloro 2 Methoxyphenyl Butan 2 Amine

Assessment of Metabolic Stability in Microsomal and Hepatocyte Systems (In Vitro)

Metabolic stability assays are crucial in early drug discovery to predict how quickly a compound might be metabolized in the body. researchgate.net These tests are typically conducted using subcellular fractions like liver microsomes or more complex systems like intact hepatocytes. researchgate.net

Intrinsic clearance (CLint) is a measure of the inherent metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. researchgate.net It is determined by incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.gov The rate of disappearance allows for the calculation of the in vitro half-life (t½), which is then used to derive the CLint value (typically in units of µL/min/mg microsomal protein or µL/min/million cells). nih.gov This value helps in predicting the hepatic clearance of a drug in the body. mmv.org No published data is available for the CLint of 4-(5-Chloro-2-methoxyphenyl)butan-2-amine.

During metabolic stability assays, samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of metabolites formed. researchgate.netnih.gov This process helps to understand the metabolic pathways of a compound, identifying potential sites of enzymatic action such as oxidation, hydroxylation, or demethylation. Identifying major metabolites is critical, as they could be pharmacologically active or potentially toxic. nih.gov There are no available studies identifying the in vitro metabolites of this compound.

Cytochrome P450 (CYP) Inhibition and Induction Assays (In Vitro)

Investigating a compound's potential to inhibit or induce Cytochrome P450 (CYP) enzymes is a critical step in assessing its drug-drug interaction (DDI) risk. nih.govbiomolther.org CYP enzymes are responsible for the metabolism of a vast number of drugs, and any alteration in their activity can lead to significant changes in drug exposure and potential toxicity. nih.gov

CYP inhibition assays measure the ability of a test compound to block the activity of major CYP isoforms, such as CYP1A2, CYP2D6, and CYP3A4. nih.gov In these in vitro experiments, a specific substrate for each CYP isoform is incubated with human liver microsomes in the presence of varying concentrations of the test compound. The potential for inhibition is quantified by an IC50 value, which is the concentration of the compound required to reduce the enzyme activity by 50%. biomolther.org A low IC50 value suggests a higher potential for causing drug interactions. No CYP inhibition data has been published for this compound.

CYP induction is the process where a compound increases the synthesis of CYP enzymes, which can lead to faster metabolism of other drugs, potentially reducing their efficacy. nih.gov This potential is typically assessed using cultured primary human hepatocytes. nih.govbiomolther.org The hepatocytes are treated with the test compound for a period, often 48-72 hours, and then the activity and mRNA expression levels of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) are measured and compared to control cells. nih.govbiomolther.org The results are often expressed as a fold-increase over the vehicle control, with concentration-response curves generated to determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximum induction effect). There are no publicly available studies on the CYP induction potential of this compound.

Future Directions and Research Perspectives on 4 5 Chloro 2 Methoxyphenyl Butan 2 Amine

Potential for Lead Optimization Based on Structure-Activity Relationship (SAR) Insights

The structure of 4-(5-chloro-2-methoxyphenyl)butan-2-amine, featuring a chloro-methoxyphenyl group attached to a butan-2-amine moiety, is suggestive of several avenues for chemical modification to enhance potency and selectivity towards biological targets. Insights from structurally similar compounds can guide these efforts.

Derivatives of chloro-methoxyphenyl compounds have been explored for various therapeutic purposes. For instance, structure-activity relationship (SAR) studies on 6-chloro-1-phenylbenzazepines have identified a new dopamine (B1211576) D1 receptor antagonist. mdpi.com These studies indicate that the presence of a 6-chloro group can enhance affinity for the D1 receptor. mdpi.com Similarly, research on (S)-2β-substituted 3α-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues has shown that increased lipophilicity at certain positions can lead to increased binding affinity and potency for dopamine uptake inhibition. researchgate.net

For this compound, lead optimization could involve modifications at several key positions:

The Phenyl Ring: Altering the position or nature of the substituents on the phenyl ring could significantly impact activity. For example, moving the chloro or methoxy (B1213986) group, or introducing other substituents, could modulate receptor binding or metabolic stability.

The Butan-amine Chain: The length and branching of the alkyl chain could be varied. Shortening, lengthening, or introducing rigidity to the butan-amine backbone could affect how the molecule fits into a target's binding pocket.

The Amine Group: The primary amine could be modified to a secondary or tertiary amine with various alkyl or aryl substituents. Such changes are known to influence the pharmacological properties of many drug classes.

A systematic exploration of these modifications would generate a library of analogues, which could then be screened to build a comprehensive SAR profile for this chemical scaffold.

| Compound Class | Key SAR Insight | Potential Application |

| 6-Chloro-1-phenylbenzazepines | Presence of a 6-chloro group enhances D1 receptor affinity. mdpi.com | Neurology (Dopamine-related disorders) |

| Substituted 3α-[bis(4-chlorophenyl)methoxy]tropane analogues | Increased lipophilicity can enhance dopamine uptake inhibition. researchgate.net | Neurology (Dopamine transporter ligands) |

| Citalopram Analogues | Modifications at the 4- and 5-positions of the dihydroisobenzofuran ring are well tolerated for SERT binding. nih.gov | Psychiatry (Serotonin reuptake inhibition) |

Exploration of Novel Therapeutic Areas Based on Mechanistic Findings

Given the structural elements of this compound, several therapeutic areas present themselves as initial targets for investigation. The chloro-methoxyphenyl moiety is present in compounds with a wide range of biological activities.

Oncology: A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net One of the most potent compounds from this series was found to arrest the G2/M cell cycle and induce apoptosis in human pancreatic carcinoma cells. researchgate.net This suggests that the 5-chloro-2-methoxyphenyl scaffold could be a valuable starting point for the development of new anticancer agents.

Analgesic and Anti-inflammatory: Research on 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives has demonstrated their potential as analgesic and anti-inflammatory agents. researchgate.net These compounds exhibited significant activity in animal models, suggesting that the butanamide side chain, structurally related to the butan-amine of the title compound, can confer these properties.

Neurology and Psychiatry: As mentioned, chloro-methoxyphenyl derivatives have been investigated for their effects on dopamine and serotonin (B10506) receptors. mdpi.comresearchgate.net The butan-2-amine structure is also a common feature in psychoactive compounds. Therefore, exploring the activity of this compound at various central nervous system targets, such as monoamine transporters and receptors, could reveal novel therapeutic applications for neurological and psychiatric disorders.

| Therapeutic Area | Evidence from Related Compounds |

| Oncology | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives show anti-proliferative activity. researchgate.net |

| Analgesia and Anti-inflammation | 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives exhibit analgesic and anti-inflammatory properties. researchgate.net |

| Neurology/Psychiatry | Chloro-methoxyphenyl analogues show affinity for dopamine and serotonin receptors. mdpi.comresearchgate.net |

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound, the integration of "omics" technologies will be crucial. These high-throughput methods can provide a comprehensive view of the molecular changes induced by the compound in biological systems. omicstutorials.commulti-omicsfacility.comnashbio.com

Genomics and Transcriptomics: These technologies can identify genes and gene expression patterns that are altered in response to treatment with the compound. happiestminds.com This can help in identifying the primary cellular pathways affected and can point towards the compound's mechanism of action. nih.gov For example, if the compound induces changes in genes involved in cell cycle regulation, it would support its investigation as an anti-cancer agent.

Proteomics: By analyzing changes in the entire set of proteins in a cell or tissue, proteomics can reveal the direct targets of the compound as well as downstream effects on protein networks. multi-omicsfacility.com This can be particularly useful for identifying novel targets and understanding off-target effects.

Metabolomics: This approach focuses on the global profile of small-molecule metabolites. omicstutorials.comhappiestminds.com It can provide insights into how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer.

The integration of these multi-omics datasets can provide a systems-level understanding of the compound's biological activity, facilitating the identification of its mechanism of action and potential biomarkers for its effects. nashbio.com

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the current lack of published data on its synthesis and biological activity. This necessitates foundational research to establish synthetic routes and to perform initial biological screening to identify its primary pharmacological effects.

However, this lack of existing research also presents a significant opportunity. The compound represents a novel chemical entity with the potential for unique pharmacological properties. The structural similarities to compounds with known activities in oncology, neurology, and inflammation provide a rational starting point for investigation.

The opportunities lie in:

Discovery of Novel Mechanisms of Action: As a new chemical entity, it may interact with biological targets in a novel way, leading to the discovery of new therapeutic mechanisms.

Development of New Therapeutic Agents: If initial screenings reveal potent and selective activity, it could be developed into a lead compound for a new class of drugs.

Intellectual Property: The novelty of the compound provides an opportunity for new intellectual property in the form of patents on the compound itself, its derivatives, and their therapeutic uses.

Q & A

Q. Q: What are the standard synthetic routes for preparing 4-(5-Chloro-2-methoxyphenyl)butan-2-amine, and how can reaction conditions be optimized?

A: The compound is typically synthesized via reductive amination of 4-(5-chloro-2-methoxyphenyl)butan-2-one using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Optimization involves controlling temperature (0–5°C for NaBH₄; reflux for LiAlH₄) and solvent choice (e.g., THF or ethanol). Catalytic hydrogenation with palladium or nickel catalysts may also be employed for higher stereoselectivity. Yield improvements focus on stoichiometric ratios (e.g., 1:1.2 ketone:amine) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Synthesis: Byproduct Analysis

Q. Q: How can researchers identify and mitigate byproducts during the synthesis of this compound?

A: Common byproducts include over-reduced (e.g., tertiary amines) or oxidized derivatives. LC-MS and GC-MS are critical for detection. For example, over-reduction with LiAlH₄ may produce 4-(5-chloro-2-methoxyphenyl)butane-2-ol, identifiable via NMR (δ 1.2–1.5 ppm for CH₂ groups). Mitigation strategies include using milder reductants (e.g., NaBH₄ with CeCl₃) or optimizing reaction time. Computational tools like DFT calculations predict intermediates, aiding pathway refinement .

Basic Analytical Characterization

Q. Q: What spectroscopic techniques are essential for characterizing this compound?

A: Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and amine protons (δ 1.2–1.5 ppm).

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 228.1 (C₁₁H₁₅ClNO⁺).

- IR : N-H stretch (~3350 cm⁻¹), C-Cl (750 cm⁻¹). Cross-validate with X-ray crystallography for absolute configuration .

Advanced Structural Elucidation

Q. Q: How can researchers resolve spectral overlaps in the NMR analysis of this compound?

A: Overlaps in aromatic or aliphatic regions are addressed via:

- 2D NMR (COSY, HSQC) : Correlate adjacent protons (e.g., coupling between H-3 and H-4 in the butanamine chain).

- Deuterated Solvent Screening : DMSO-d₆ enhances amine proton resolution.

- Dynamic NMR : Temperature-dependent studies resolve rotamers in flexible chains .

Basic Biological Activity

Q. Q: What are the known biological targets of this compound?

A: Preliminary studies suggest activity at serotonin transporters (SERT) and α-adrenergic receptors, analogous to structurally related compounds like 4-(4-methoxyphenyl)butan-2-amine. In vitro assays (e.g., radioligand binding) show IC₅₀ values of ~50 nM for SERT inhibition. Target validation requires knockout models or siRNA silencing .

Advanced Mechanistic Studies

Q. Q: How can researchers investigate discrepancies between in vitro and in vivo efficacy of this compound?

A: Discrepancies arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite interference. Methodologies include:

- Pharmacokinetic Profiling : LC-MS/MS quantification in plasma/brain homogenates.

- Metabolite ID : Hepatic microsome assays + HRMS.

- PET Imaging : Radiolabeled analogs (e.g., ¹¹C) track biodistribution .

Crystallography & Structural Analysis

Q. Q: What crystallographic methods are suitable for resolving the solid-state structure of this compound?

A: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Key steps:

- Crystallization : Vapor diffusion (hexane/acetone).

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å).

- Twinned Data Handling : Twin law refinement in SHELXL for high mosaicity crystals .

Data Contradiction Resolution

Q. Q: How should researchers address conflicting bioactivity data across studies for this compound?

A: Contradictions may stem from assay variability (e.g., cell line differences) or impurity profiles. Solutions:

- Structured Validation : Replicate studies with standardized protocols (e.g., NIH Assay Guidance).

- Orthogonal Assays : Combine enzymatic (e.g., LOX inhibition) and cellular (e.g., apoptosis) readouts.

- Meta-Analysis : Pool data from PubChem/CAS entries to identify trends .

Safety & Handling Protocols

Q. Q: What safety protocols are recommended for handling this compound?

A:

- PPE : Nitrile gloves, lab coat, and fume hood use.

- Storage : -20°C under argon, away from oxidizers.

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid.

- Waste Disposal : Incineration (≥1000°C) for halogenated waste .

Advanced Degradation Studies

Q. Q: What analytical strategies identify degradation products of this compound under varying storage conditions?

A: Accelerated stability studies (40°C/75% RH) paired with:

- HPLC-PDA : Track parent compound decay (λ = 254 nm).

- HRMS/MS : Fragment ions confirm demethylation (loss of -OCH₃) or oxidation (amine → nitro).

- Forced Degradation : Acid/alkaline hydrolysis (0.1M HCl/NaOH) to simulate extremes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.